molecular formula C14H21BrClN3O2 B4065812 N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide;hydrochloride

N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide;hydrochloride

Cat. No.: B4065812
M. Wt: 378.69 g/mol
InChI Key: XOUBREIXDWGAGG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a piperazine ring, and a hydroxyethyl group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The bromophenyl group is introduced through a substitution reaction, where a bromine atom replaces a hydrogen atom on the phenyl ring. The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions include carbonyl derivatives, phenyl-substituted compounds, and various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide;hydrochloride exerts its effects involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity, while the hydroxyethyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-bromophenyl)ethylidene)nicotinohydrazide
  • N-(1-(3-bromophenyl)ethylidene)isonicotinohydrazide
  • N-(4-tert-butylbenzylidene)nicotinohydrazide

Uniqueness

N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2.ClH/c15-12-1-3-13(4-2-12)16-14(20)11-18-7-5-17(6-8-18)9-10-19;/h1-4,19H,5-11H2,(H,16,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUBREIXDWGAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(=O)NC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.